molecular formula C15H23N5O3 B5681310 ethyl 4-(cyclopropylmethyl)-1-(1H-tetrazol-1-ylacetyl)-4-piperidinecarboxylate

ethyl 4-(cyclopropylmethyl)-1-(1H-tetrazol-1-ylacetyl)-4-piperidinecarboxylate

Cat. No. B5681310
M. Wt: 321.37 g/mol
InChI Key: IOPJRGTUSZLQAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(cyclopropylmethyl)-1-(1H-tetrazol-1-ylacetyl)-4-piperidinecarboxylate is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ethyl 4-(cyclopropylmethyl)-1-(1H-tetrazol-1-ylacetyl)-4-piperidinecarboxylate involves its binding to the sigma-1 receptor, which leads to the modulation of various signaling pathways. It has been suggested that this compound can enhance the activity of neurotransmitters such as dopamine and glutamate, which are involved in learning and memory processes. It can also inhibit the activity of voltage-gated calcium channels, which are important for neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including neuroprotection, antinociception, and anxiolysis. It has been suggested that this compound can protect neurons from oxidative stress and inflammation, which are involved in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It can also reduce pain sensitivity and anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 4-(cyclopropylmethyl)-1-(1H-tetrazol-1-ylacetyl)-4-piperidinecarboxylate in lab experiments is its high affinity for the sigma-1 receptor, which allows for the selective modulation of this receptor. This compound is also relatively easy to synthesize and purify, which makes it accessible for researchers. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated in preclinical studies.

Future Directions

There are several future directions for the research on ethyl 4-(cyclopropylmethyl)-1-(1H-tetrazol-1-ylacetyl)-4-piperidinecarboxylate. One of the areas of interest is its potential therapeutic applications in various neurological and psychiatric disorders, such as depression, anxiety, and addiction. Another direction is the development of more selective and potent sigma-1 receptor ligands based on the structure of this compound. Additionally, the role of this compound in modulating ion channels and transporters needs to be further investigated to understand its broader physiological effects.

Synthesis Methods

The synthesis of ethyl 4-(cyclopropylmethyl)-1-(1H-tetrazol-1-ylacetyl)-4-piperidinecarboxylate involves the reaction of cyclopropylmethylamine with ethyl 4-chloro-1-piperidinecarboxylate to form the intermediate compound, which is then treated with sodium azide and acetic acid to yield the final product. This synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

Ethyl 4-(cyclopropylmethyl)-1-(1H-tetrazol-1-ylacetyl)-4-piperidinecarboxylate has been studied extensively for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been found to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes such as nociception, cognition, and neuroprotection. This compound has also been shown to modulate the activity of ion channels and transporters, which play crucial roles in cellular signaling and homeostasis.

properties

IUPAC Name

ethyl 4-(cyclopropylmethyl)-1-[2-(tetrazol-1-yl)acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O3/c1-2-23-14(22)15(9-12-3-4-12)5-7-19(8-6-15)13(21)10-20-11-16-17-18-20/h11-12H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPJRGTUSZLQAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)CN2C=NN=N2)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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